molecular formula C11H8N2O6 B15046710 3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylic Acid

3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylic Acid

Cat. No.: B15046710
M. Wt: 264.19 g/mol
InChI Key: NBUAPIAFWOUWIP-UHFFFAOYSA-N
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Description

3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylic Acid is a heterocyclic compound featuring an isoxazole ring. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both hydroxyl and nitro functional groups on the phenyl ring, along with the carboxylic acid group on the isoxazole ring, contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylic Acid typically involves the formation of the isoxazole ring through a cycloaddition reaction. One common method is the (3+2) cycloaddition of nitrile oxides with alkenes or alkynes. The reaction conditions often include the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition process .

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of microwave irradiation to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The hydroxyl and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylic Acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylic Acid involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 3-Methyl-4-isoxazolecarboxylic Acid
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid
  • Indole derivatives

Comparison: 3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylic Acid is unique due to the presence of both hydroxyl and nitro groups on the phenyl ring, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a broader range of functionalization possibilities and applications in various fields .

Properties

Molecular Formula

C11H8N2O6

Molecular Weight

264.19 g/mol

IUPAC Name

3-[hydroxy-(4-nitrophenyl)methyl]-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C11H8N2O6/c14-10(9-8(11(15)16)5-19-12-9)6-1-3-7(4-2-6)13(17)18/h1-5,10,14H,(H,15,16)

InChI Key

NBUAPIAFWOUWIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=NOC=C2C(=O)O)O)[N+](=O)[O-]

Origin of Product

United States

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